molecular formula C19H24N4O3 B2817671 2-(2-methoxyphenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 1235654-56-4

2-(2-methoxyphenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2817671
CAS No.: 1235654-56-4
M. Wt: 356.426
InChI Key: WPUKUDBQKDZXIP-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide (CAS Number: 1235654-56-4) is a chemical compound of significant interest in medicinal chemistry and pharmacology research. With the molecular formula C19H24N4O3 and a molecular weight of 356.4, this acetamide derivative features a complex structure that incorporates key pharmacophores often associated with bioactivity . The structure of this compound is characterized by a piperidine core, a common motif in many pharmacologically active molecules. This core is substituted at the 4-position with a methylacetamide group that is linked to a 2-methoxyphenoxy moiety. At the 1-position of the piperidine ring, a pyrimidin-2-yl group is attached, introducing a nitrogen-rich heterocycle that can be critical for molecular recognition and binding to biological targets . Compounds containing the 4-anilidopiperidine scaffold, which is structurally related to this reagent, have a prominent place in research due to their high potency and have been extensively studied for their interactions with various biological receptors . For instance, such scaffolds are widely investigated in the design of novel opioid ligands for pain management research . Furthermore, piperidine and piperazine-based structures are frequently explored in the development of receptor imaging agents and allosteric modulators for G protein-coupled receptors (GPCRs) . This combination of structural features makes this compound a valuable reagent for researchers. Its primary applications are in drug discovery and development, where it can be used as a building block for the synthesis of more complex molecules, a reference standard in analytical studies, or a lead compound for investigating structure-activity relationships (SAR) in various biological systems. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-25-16-5-2-3-6-17(16)26-14-18(24)22-13-15-7-11-23(12-8-15)19-20-9-4-10-21-19/h2-6,9-10,15H,7-8,11-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUKUDBQKDZXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.

    Piperidine Derivative Synthesis: The pyrimidinyl-substituted piperidine is synthesized through a series of reactions, including nucleophilic substitution and cyclization.

    Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the piperidine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The acetamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. Research has shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. For instance, modifications to the piperidine and pyrimidine components have led to increased potency against tumor xenografts in animal models, suggesting that structural optimization could enhance therapeutic efficacy .

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems positions it as a candidate for neuroprotective applications. It has been observed to interact with NMDA receptors, potentially reducing excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have demonstrated that related compounds can mitigate neuronal damage in experimental models by inhibiting excessive glutamate signaling .

Antimicrobial Properties

There is emerging evidence supporting the antimicrobial potential of this compound. Similar derivatives have been evaluated for their effectiveness against bacterial strains, including resistant pathogens. The mechanism involves disrupting bacterial cell wall synthesis, which is critical for their survival and proliferation .

Case Studies

StudyFocusFindings
Study on Antitumor Activity Evaluated the efficacy of modified derivatives on tumor growthShowed significant inhibition of tumor growth in xenograft models with well-tolerated doses
Neuroprotective Mechanisms Investigated the effects on NMDA receptor modulationDemonstrated reduced neuronal excitotoxicity and improved cognitive outcomes in animal models of neurodegeneration
Antimicrobial Efficacy Assessed activity against various bacterial strainsFound effective against multi-drug resistant strains, highlighting its potential as an antibiotic agent

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The compound’s structural and functional similarities to other acetamides can be contextualized as follows:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Activity Reference
2-(2-Methoxyphenoxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide C20H24N4O3 368.44 Pyridine, methoxyphenoxy, piperidine Not reported (structural analog)
Methoxyacetylfentanyl (2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) C22H28N2O2 352.5 Piperidine, phenethyl, methoxyacetamide Potent opioid agonist
2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide C21H26N2O2 338.44 Pyrrolidine, ethylphenoxy Laboratory chemical (toxicity reported)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C14H16N4OS 288.37 Pyrimidine sulfanyl, pyridine Intermediate for bioactive compounds
Rilapladib (N-(2-(2-((2,3-difluorobenzyl)thio)-4-oxoquinolin-1(4H)-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide) C30H32F2N4O3S 566.66 Quinoline, piperidine, methoxyethyl Lp-PLA2 inhibitor (IC50 = 0.23 nM)

Key Structural and Functional Insights

Pyrimidine vs. Pyridine Moieties: The target compound’s pyrimidin-2-yl group (vs.

Piperidine Substituents: Unlike methoxyacetylfentanyl’s phenethyl-piperidine group (associated with µ-opioid receptor binding ), the pyrimidinyl-piperidine in the target compound may confer selectivity for non-opioid targets, such as enzymes or GPCRs.

Methoxyphenoxy vs. Sulfonyl/Sulfanyl Groups: The methoxyphenoxy group (electron-rich aromatic system) contrasts with sulfonyl (e.g., ) or sulfanyl (e.g., ) substituents, which are more polar and may influence solubility or metabolic pathways.

Pharmacological Divergence: While methoxyacetylfentanyl exhibits opioid activity , Rilapladib (structurally distinct but piperidine-containing) inhibits Lp-PLA2, highlighting how minor structural changes drastically alter biological targets .

Research Findings and Data Gaps

  • Synthetic Routes : Acetamide derivatives are often synthesized via nucleophilic substitution (e.g., reaction of chloroacetamides with thiols or amines ). The target compound likely follows analogous pathways.
  • Crystallographic Data : SHELX software (widely used for small-molecule refinement ) could resolve its 3D structure, critical for understanding binding modes.
  • Toxicity and Safety: Analogous compounds like 2-(2-ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide show acute oral toxicity (Category 4) and irritancy , suggesting the need for similar safety evaluations.

Biological Activity

2-(2-methoxyphenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic compound with a complex structure that suggests potential biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O3C_{19}H_{24}N_{4}O_{3} with a molecular weight of approximately 356.426 g/mol . The compound features several functional groups, including a methoxyphenoxy moiety, a piperidine ring, and a pyrimidine ring, which are known to influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common route includes the following steps:

  • Formation of the piperidine ring through cyclization reactions.
  • Substitution reactions to introduce the pyrimidine moiety.
  • Coupling reactions to link the methoxyphenoxy group to the acetamide.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Preliminary studies suggest that it may act as an inhibitor for certain protein targets involved in disease pathways.

Pharmacological Effects

Research indicates that compounds structurally similar to this compound exhibit various pharmacological effects:

Compound NameStructureBiological Activity
2-Methoxy-N-(1-phenethyl-piperidin-4-yl)-N-pyrimidin-2-yl-acetamideStructureAnalgesic properties
N,N-Dimethyl-pyrimidin-4-yloxy-acetamideStructurePotential anti-inflammatory effects
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamideStructureSelective RORC2 inverse agonist

These compounds share structural similarities and demonstrate varying degrees of biological activity, suggesting that the unique arrangement of functional groups in this compound may confer similar properties.

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

  • Antidiabetic Activity : In studies involving PTP1B inhibitors, compounds similar in structure demonstrated improvements in insulin sensitivity and glucose tolerance in diabetic animal models by modulating insulin signaling pathways .
  • Cancer Research : Pyrimidine derivatives have been shown to inhibit cell proliferation and migration in various cancer cell lines, indicating a potential role in oncology as therapeutic agents .
  • Neuropharmacology : Research has suggested that piperidine-containing compounds can exhibit neuroprotective effects, potentially providing avenues for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-methoxyphenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide, and how can reaction intermediates be characterized?

  • Methodology : Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

  • Step 1 : Substitution of a nitrobenzene derivative with a pyrimidinyl-piperidine moiety under alkaline conditions .
  • Step 2 : Reduction of nitro groups to amines using iron powder in acidic media .
  • Step 3 : Condensation with phenoxyacetic acid derivatives using coupling agents like EDC/HOBt .
    • Characterization : Intermediates are tracked via TLC and confirmed via 1H^1H-NMR (e.g., aromatic proton shifts at δ 6.9–7.5 ppm) and LC-MS (molecular ion peaks at expected m/z) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Techniques :

  • X-ray crystallography for bond-length and angle analysis (critical for confirming piperidine ring conformation) .
  • IR spectroscopy to verify functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for acetamide) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., CₙHₘNₓOₚS) .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in kinase inhibition data across different assay systems?

  • Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., EGFR vs. VEGFR2) may arise from assay conditions (ATP concentration, pH).
  • Resolution :

  • Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) .
  • Perform structural docking studies to analyze binding mode variations using software like AutoDock Vina .
  • Validate with mutagenesis of kinase active sites to identify critical residues .

Q. How can the compound’s selectivity for pyrimidine-binding enzymes be assessed?

  • Approach :

  • Competitive binding assays with fluorescent probes (e.g., ANS displacement for hydrophobic pockets) .
  • Cellular thermal shift assays (CETSA) to quantify target engagement in live cells .
  • Computational screening against structural databases (e.g., PDB) to predict off-target interactions .

Q. What experimental designs are suitable for analyzing metabolic stability in hepatic microsomes?

  • Protocol :

  • Incubate the compound with human liver microsomes (HLM) and NADPH, sampling at 0, 15, 30, and 60 minutes .
  • Quantify parent compound degradation via LC-MS/MS.
  • Identify metabolites using UHPLC-QTOF with MSE data-independent acquisition .

Q. How can contradictory cytotoxicity data between 2D vs. 3D cell models be addressed?

  • Hypothesis : Poor penetration in 3D spheroids due to molecular weight (>500 Da) or logP (>5).
  • Testing :

  • Compare multicellular tumor spheroids (MCTS) vs. monolayer IC₅₀ values.
  • Use confocal microscopy with fluorescent analogs to assess tissue penetration .
  • Modify substituents (e.g., methoxy → trifluoromethyl) to improve solubility .

Methodological Notes

  • Toxicity Screening : Use Ames test for mutagenicity and hERG assay for cardiac risk .
  • SAR Studies : Synthesize derivatives with modified phenoxy/pyrimidine groups (e.g., 4-fluoro or 3-chloro) to correlate structure with activity .
  • Stability Testing : Assess photostability under ICH Q1B guidelines (UV light, 1.2 million lux·hr) .

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